

3-(Bromomethyl)thiophene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-(Bromomethyl)thiophene

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An In-depth Technical Guide to 3-(Bromomethyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(Bromomethyl)thiophene**, a pivotal building block in organic synthesis, particularly within the realms of pharmaceutical and materials science. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications in drug discovery. Safety and handling protocols are also explicitly detailed to ensure its proper use in a laboratory setting.

Core Properties of 3-(Bromomethyl)thiophene

3-(Bromomethyl)thiophene, also known as 3-thenyl bromide, is a reactive halogenated thiophene derivative. Its utility in organic synthesis is primarily due to the labile bromomethyl group, which readily participates in nucleophilic substitution and cross-coupling reactions. This reactivity allows for the facile introduction of the thiophen-3-ylmethyl moiety into a wide array of molecular scaffolds.

Physicochemical Data



A summary of the key physicochemical properties of **3-(Bromomethyl)thiophene** is presented in Table 1.

| Property | Value | References |
|-------------------|---|------------|
| CAS Number | 34846-44-1 | [1] |
| Molecular Formula | C₅H₅BrS | [1] |
| Molecular Weight | 177.06 g/mol | [1] |
| Appearance | Colorless to light yellow or light brown liquid | [2] |
| Boiling Point | 75-78 °C at 1 Torr; 85-88 °C at 6 Torr | [2] |
| Density | ~1.616 - 1.635 g/cm³ at 20-25 °C | [2] |
| SMILES | BrCC1=CSC=C1 | |
| InChI Key | KBWHYRUAHXHHFO- UHFFFAOYSA-N | _ |

Safety and Handling

3-(Bromomethyl)thiophene is a hazardous chemical and requires careful handling. It is classified as a combustible liquid, harmful if swallowed, and causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3] As a powerful lachrymator, exposure to its vapors can cause significant irritation.[4]

Table 2: GHS Hazard Statements for **3-(Bromomethyl)thiophene**



| Code | Hazard Statement | |
|------|---|--|
| H302 | Harmful if swallowed | |
| H314 | Causes severe skin burns and eye damage | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |

Storage and Handling Recommendations:

- Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[5]
- Refrigerated storage is recommended.[6] To prevent decomposition, which can be acidcatalyzed and potentially explosive, storage over calcium carbonate is advised.[4]
- All manipulations should be performed in a certified chemical fume hood.[5]
- Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn.

Synthesis and Experimental Protocols

The most common laboratory-scale synthesis of **3-(Bromomethyl)thiophene** involves the radical bromination of 3-methylthiophene using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[7]

Synthesis of 3-(Bromomethyl)thiophene from 3-Methylthiophene

This protocol is adapted from established literature procedures.[4]

Materials:

3-Methylthiophene



- N-Bromosuccinimide (NBS)
- Benzoyl peroxide
- Dry benzene (or a less toxic solvent like n-heptane as described in patent literature[8])
- Calcium carbonate

Equipment:

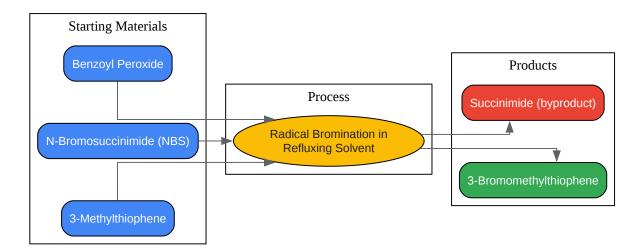
- Three-necked round-bottom flask
- Stirrer
- · Reflux condenser
- Funnel
- Distillation apparatus

Procedure:

- In a three-necked flask equipped with a stirrer and reflux condenser, dissolve 3-methylthiophene and a catalytic amount of benzoyl peroxide in dry benzene.
- · Bring the solution to a vigorous reflux.
- Add N-bromosuccinimide portion-wise, along with more benzoyl peroxide, at a rate that controls the foaming.[4]
- After the addition is complete and the initial vigorous reaction has subsided, cool the flask in an ice bath.
- Filter off the succinimide byproduct and wash it with a small amount of dry benzene.
- Remove the benzene from the filtrate under reduced pressure.
- Distill the residue under high vacuum (e.g., 1 mm Hg) to collect the 3-(Bromomethyl)thiophene fraction, typically boiling around 75-78 °C.[4]



 The purified product should be stored over calcium carbonate in a refrigerator to inhibit decomposition.[4]



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Synthetic workflow for **3-(Bromomethyl)thiophene**.

Chemical Reactivity and Applications in Drug Development

The reactivity of the bromomethyl group makes **3-(Bromomethyl)thiophene** a valuable intermediate for introducing the thiophene moiety into larger molecules. Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous FDA-approved drugs and their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10]

Key Chemical Reactions

• Nucleophilic Substitution: The compound readily reacts with a variety of nucleophiles (amines, thiols, alkoxides, azides) to form new carbon-heteroatom bonds. This is a common strategy for building more complex molecules.[2][7][11]



Cross-Coupling Reactions: While the bromomethyl group is the primary site of reactivity, the
thiophene ring itself can be functionalized. More commonly, derivatives of 3(bromomethyl)thiophene are used in palladium-catalyzed cross-coupling reactions like the
Suzuki-Miyaura reaction to form C-C bonds.[7][12]

Role in the Synthesis of Bioactive Molecules

3-(Bromomethyl)thiophene and its derivatives serve as key intermediates in the synthesis of various therapeutic agents. For instance, derivatives like 3-(bromomethyl)-2-chlorothiophene are instrumental in constructing the thienopyridine core of antiplatelet drugs such as Ticlopidine and Clopidogrel.[13] The thiophene moiety can form critical interactions with biological targets like G-protein coupled receptors (GPCRs) and kinases.[13]

Representative Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the reaction of **3-(Bromomethyl)thiophene** with a nucleophile, adapted from a procedure for the synthesis of **3-(azidomethyl)thiophene**. [11]

Materials:

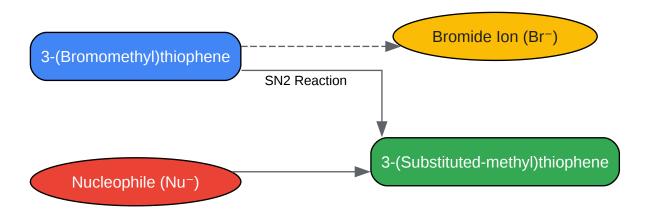
- 3-(Bromomethyl)thiophene
- Sodium azide (or other nucleophile)
- Dimethylformamide (DMF)
- Diethyl ether
- Water
- Brine

Procedure:

Dissolve 3-(Bromomethyl)thiophene in DMF in a round-bottom flask.



- Add the nucleophile (e.g., sodium azide, 1.2 equivalents).
- Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours), monitoring the reaction by TLC.
- Upon completion, quench the reaction by adding water.
- Extract the product into an organic solvent like diethyl ether.
- Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.



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Generalized nucleophilic substitution reaction.

Analytical Methods

The analysis of **3-(Bromomethyl)thiophene** and its reaction products can be performed using standard analytical techniques.

 High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[14]



• Spectroscopy: Structural confirmation is typically achieved through ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

3-(Bromomethyl)thiophene is a versatile and highly reactive chemical intermediate with significant applications in the synthesis of pharmaceuticals and organic electronic materials.[2] Its value lies in its ability to act as an electrophilic building block for the thiophen-3-ylmethyl group. A thorough understanding of its properties, synthetic methods, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

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- To cite this document: BenchChem. [3-(Bromomethyl)thiophene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268036#3-bromomethyl-thiophene-cas-numberand-molecular-weight]

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